Cas no 2171599-02-1 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylprop-2-en-1-yl)oxycarbamoyl}propanoic acid)

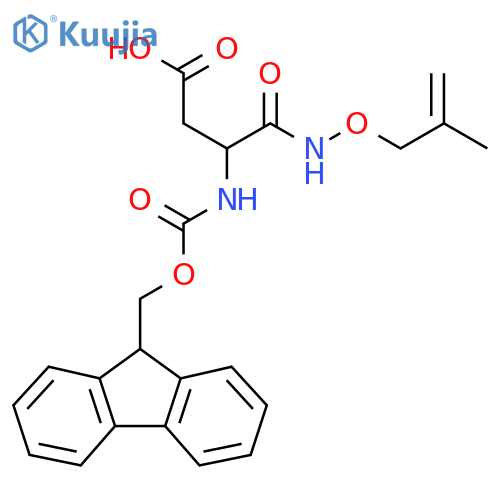

2171599-02-1 structure

商品名:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylprop-2-en-1-yl)oxycarbamoyl}propanoic acid

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylprop-2-en-1-yl)oxycarbamoyl}propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylprop-2-en-1-yl)oxycarbamoyl}propanoic acid

- 2171599-02-1

- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylprop-2-en-1-yl)oxy]carbamoyl}propanoic acid

- EN300-1524343

-

- インチ: 1S/C23H24N2O6/c1-14(2)12-31-25-22(28)20(11-21(26)27)24-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,1,11-13H2,2H3,(H,24,29)(H,25,28)(H,26,27)

- InChIKey: SJUCMJORYYNRJK-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C(NOCC(=C)C)=O)CC(=O)O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 424.16343649g/mol

- どういたいしつりょう: 424.16343649g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 31

- 回転可能化学結合数: 10

- 複雑さ: 659

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 114Ų

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylprop-2-en-1-yl)oxycarbamoyl}propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1524343-0.1g |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylprop-2-en-1-yl)oxy]carbamoyl}propanoic acid |

2171599-02-1 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1524343-0.25g |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylprop-2-en-1-yl)oxy]carbamoyl}propanoic acid |

2171599-02-1 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1524343-50mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylprop-2-en-1-yl)oxy]carbamoyl}propanoic acid |

2171599-02-1 | 50mg |

$2829.0 | 2023-09-26 | ||

| Enamine | EN300-1524343-2500mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylprop-2-en-1-yl)oxy]carbamoyl}propanoic acid |

2171599-02-1 | 2500mg |

$6602.0 | 2023-09-26 | ||

| Enamine | EN300-1524343-100mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylprop-2-en-1-yl)oxy]carbamoyl}propanoic acid |

2171599-02-1 | 100mg |

$2963.0 | 2023-09-26 | ||

| Enamine | EN300-1524343-5.0g |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylprop-2-en-1-yl)oxy]carbamoyl}propanoic acid |

2171599-02-1 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1524343-500mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylprop-2-en-1-yl)oxy]carbamoyl}propanoic acid |

2171599-02-1 | 500mg |

$3233.0 | 2023-09-26 | ||

| Enamine | EN300-1524343-2.5g |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylprop-2-en-1-yl)oxy]carbamoyl}propanoic acid |

2171599-02-1 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1524343-0.05g |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylprop-2-en-1-yl)oxy]carbamoyl}propanoic acid |

2171599-02-1 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1524343-0.5g |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylprop-2-en-1-yl)oxy]carbamoyl}propanoic acid |

2171599-02-1 | 0.5g |

$3233.0 | 2023-06-05 |

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylprop-2-en-1-yl)oxycarbamoyl}propanoic acid 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

2171599-02-1 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylprop-2-en-1-yl)oxycarbamoyl}propanoic acid) 関連製品

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬